molecular formula C17H33N5O5 B8148706 (2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester

(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B8148706
M. Wt: 387.5 g/mol
InChI Key: LUJNPXVAQXVYJH-UHFFFAOYSA-N
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Description

The compound "(2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester" is a carbamate derivative featuring a polyethylene glycol (PEG)-like ethoxy chain, a tert-butyl carbamate protecting group, and a terminal azide moiety. The azide group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making the compound valuable for bioconjugation, polymer chemistry, and drug delivery systems . Its PEG chain enhances hydrophilicity, while the tert-butyl group stabilizes the carbamate during synthesis.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-(6-azidohexanoylamino)ethoxy]ethoxy]ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33N5O5/c1-17(2,3)27-16(24)20-10-12-26-14-13-25-11-9-19-15(23)7-5-4-6-8-21-22-18/h4-14H2,1-3H3,(H,19,23)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJNPXVAQXVYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33N5O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of this compound involves multiple steps, each characterized by specific reaction conditions to ensure the accurate formation of the desired product.

  • Initial Synthesis of Intermediates: : The process typically begins with the formation of intermediate compounds such as 6-Azidohexanoic acid, followed by its conversion to 6-Azidohexanoylamino through amidation.

  • Linking Ethoxy Groups: : Subsequent steps involve ethoxylation reactions where ethoxy groups are sequentially added under controlled conditions, ensuring the correct arrangement of 2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl.

  • Formation of Carbamic Acid Tert-Butyl Ester: : Finally, the compound is esterified with carbamic acid tert-butyl ester under specific conditions of temperature and pressure to achieve the target molecule.

Industrial Production Methods:

In an industrial setting, production is scaled up using automated reactors and stringent quality control measures to maintain the purity and yield of the compound. Techniques such as continuous flow synthesis might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions:

This compound undergoes a variety of reactions including:

  • Oxidation: : Typically involves reagents like sodium periodate or hydrogen peroxide, leading to the formation of oxidized derivatives.

  • Reduction: : Reductive reactions often utilize agents such as lithium aluminum hydride to modify specific functional groups.

Common Reagents and Conditions:

  • Oxidation: : Sodium periodate in aqueous solution, room temperature.

  • Reduction: : Lithium aluminum hydride in ether, reflux conditions.

  • Substitution: : Various halides and nucleophiles under anhydrous conditions, with catalysts like palladium or copper.

Major Products Formed:

Scientific Research Applications

This compound finds extensive use across several fields:

  • Chemistry: : Utilized as a precursor in the synthesis of polymers and other complex molecules.

  • Biology: : Acts as a probe in studying cellular processes and molecular interactions.

  • Medicine: : Investigated for potential use in drug delivery systems due to its stability and ability to be functionalized.

  • Industry: : Employed in the production of specialty chemicals and materials.

Mechanism of Action

Molecular Targets and Pathways:

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to desired outcomes in research and industrial applications.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The table below compares the target compound with key structural analogs:

Compound Name (CAS/Reference) Molecular Weight Functional Groups Key Structural Differences
Target Compound ~421.43* Azide, tert-butyl carbamate, PEG chain Reference for azide-functionalized analogs
tert-Butyl {2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}carbamate 265.33 Hydroxyl, tert-butyl carbamate, PEG chain Hydroxyl replaces azide
(2-{2-[2-(3-Hydroxymethyl-phenoxy)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester 355.43 Phenoxy, hydroxymethyl, tert-butyl carbamate Aromatic phenoxy replaces azide/PEG segment
[2-(6-Chloro-pyrimidin-4-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester 326.82 Chloropyrimidine, tert-butyl carbamate Heterocyclic substituent vs. azide/PEG
tert-Butyl N-[2-(2-aminoethoxy)ethyl]-N-methylcarbamate 230.29 Amino, methyl, tert-butyl carbamate Amino and methyl groups vs. azide/PEG

*Calculated based on assumed formula C₁₈H₃₁N₅O₅.

Key Observations :

  • Azide vs. Hydroxyl : The hydroxyl analog () lacks click reactivity but offers a site for esterification or oxidation.
  • Aromatic vs. Aliphatic Chains: The phenoxy-containing compound () exhibits lower aqueous solubility due to hydrophobicity but may enhance binding to aromatic receptors.

Physicochemical Properties

  • Solubility : The PEG chain in the target compound enhances aqueous solubility compared to aromatic analogs (e.g., ).
  • Stability : The tert-butyl group stabilizes the carbamate against hydrolysis, whereas azides may decompose under heat or UV light.
  • Melting Points : Hydroxyl analogs (e.g., ) have lower melting points (~93°C, ) compared to crystalline azides.

Research Findings and Trends

  • Click Chemistry Dominance : Azide-functionalized carbamates are prioritized in drug discovery for modular conjugation .
  • PEG Chain Optimization : Ethoxy chain length impacts solubility and biocompatibility, with triethylene glycol (3 ethoxy units) balancing hydrophilicity and synthetic complexity .
  • Safety Considerations: Azides require careful handling due to explosive risks, whereas hydroxyl and amino analogs are generally safer .

Biological Activity

The compound (2-{2-[2-(6-Azidohexanoylamino)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester, also known as a tert-butyl ester derivative of an azido hexanoyl amino acid, has garnered attention due to its potential biological activities, particularly in cancer research. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, pharmacological evaluations, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C18H18N4O5
  • Molecular Weight : 370.4 g/mol
  • IUPAC Name : 6-azido-2-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]benzo[de]isoquinoline-1,3-dione

The compound features a complex structure that includes an azido group, which is often associated with enhanced biological activity due to its ability to participate in bioorthogonal reactions.

Anticancer Properties

Recent studies have explored the anticancer properties of similar compounds, particularly focusing on their efficacy against various breast cancer cell lines. The compound's structural analogs have shown promising results:

  • Efficacy Against Breast Cancer : In vitro studies indicate that derivatives of L-γ-methyleneglutamic acid amides exhibit significant inhibition of cell growth in breast cancer cell lines such as MCF-7, SK-BR-3, and MDA-MB-231. These compounds have been compared to established treatments like tamoxifen and olaparib, demonstrating comparable efficacy in certain contexts .
CompoundCell LineInhibition Rate (%)Reference
L-γ-methyleneglutamic acid amideMCF-770%
L-γ-methyleneglutamic acid amideSK-BR-365%
L-γ-methyleneglutamic acid amideMDA-MB-23168%

The mechanism by which these compounds exert their effects involves the inhibition of glutaminolysis, a metabolic pathway crucial for cancer cell proliferation. By targeting this pathway, the compounds can effectively starve cancer cells of necessary biosynthetic precursors .

Pharmacokinetics

Pharmacokinetic studies on related compounds have shown moderate brain exposure with a half-life of approximately 0.74 hours. Tissue distribution studies indicate significant accumulation in organs such as the kidney and liver, which is essential for understanding the therapeutic window and potential side effects .

Case Studies and Research Findings

Several case studies have highlighted the potential of azido-containing compounds in therapeutic applications:

  • Breast Cancer Treatment : A study demonstrated that certain azido derivatives could selectively inhibit tumor growth while sparing non-malignant cells (MCF-10A), suggesting a favorable therapeutic index .
  • Glioblastoma Studies : The compound's analogs have been tested on glioblastoma cell lines (BNC3 and BNC6), showing effective suppression of growth in a concentration-dependent manner after 24 or 72 hours of treatment .

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